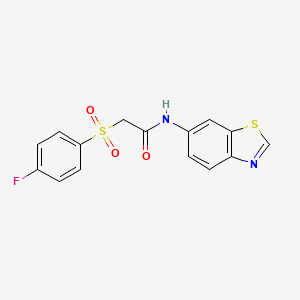

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-13-14(7-11)22-9-17-13/h1-7,9H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYHEQPGWJCZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

Introduction of Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group is introduced via sulfonylation, where 4-fluorobenzenesulfonyl chloride reacts with the benzothiazole derivative in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like ammonia, primary amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides, thiols

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The benzothiazole moiety is frequently associated with anticancer properties. Studies have indicated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide have shown promise as inhibitors of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that benzothiazole derivatives possess significant antimicrobial activity. The incorporation of the sulfonyl group in this compound enhances its efficacy against a range of bacterial and fungal pathogens. This compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .

Materials Science

Optical Materials

this compound has been studied for its potential use in optical applications due to its unique electronic properties. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices, where its ability to form stable crystalline structures contributes to enhanced performance .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing new polymeric materials with tailored properties. Its sulfonamide group can facilitate interactions within polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength .

Environmental Science

Environmental Remediation

The environmental applications of this compound are being explored in the context of pollutant degradation. Its chemical structure allows it to interact with various organic pollutants, making it a candidate for use in remediation technologies aimed at breaking down hazardous substances in contaminated environments.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the anticancer effects of several benzothiazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cells with an IC50 value indicating effective dose levels for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized various sulfonamide derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activity, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide can be contextualized against related benzothiazole-derived acetamides.

Table 1: Structural and Molecular Comparison

Key Observations :

The 6-trifluoromethyl substitution in the patent-derived compounds provides steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.

Electronic and Steric Modifications :

- The nitro and methoxy groups in the C₁₆H₁₃N₃O₆S₂ compound create a polarizable electron-deficient benzothiazole system, favoring interactions with nucleophilic residues in enzymes.

- The 3-methoxyphenyl group in the C₁₇H₁₄F₃N₃O₂S compound adds a moderate electron-donating effect, balancing lipophilicity and hydrogen-bonding capacity.

Pharmacological Implications: The fluorine atom in the target compound’s benzenesulfonyl group may confer metabolic stability by resisting oxidative degradation, a common issue with non-halogenated analogs. The trifluoromethyl group in patent compounds is associated with enhanced binding to hydrophobic pockets in kinase targets, though it may increase toxicity risks due to bioaccumulation.

Biological Activity

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a fluorobenzenesulfonyl group through an acetamide bond. Its molecular formula is C_{14}H_{10}F_N_2O_2S, with a molecular weight of approximately 288.75 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzothiazole Core : This is achieved by reacting 1,3-benzothiazole derivatives with halogenated compounds.

- Sulfonylation : The introduction of the fluorobenzenesulfonyl group is performed using sulfonyl chlorides.

- Amidation : The final step involves coupling these moieties to form the desired acetamide structure.

2.1 Antidiabetic Properties

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antidiabetic activity. A study evaluated various benzothiazole derivatives in a non-insulin-dependent diabetes mellitus rat model, showing substantial reductions in plasma glucose levels. The mechanism involves inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a critical role in glucose metabolism .

2.2 Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The mechanism appears to involve modulation of key signaling pathways such as AKT and ERK, leading to apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Antidiabetic | Non-insulin-dependent diabetes model | Significant reduction in plasma glucose levels |

| Anticancer | A431 and A549 cell lines | Inhibition of cell proliferation and migration |

| Inflammation | RAW264.7 macrophages | Reduced levels of inflammatory cytokines IL-6 and TNF-α |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in glucose metabolism and cancer cell survival.

- Signal Transduction Modulation : It influences pathways such as AKT and ERK, which are crucial for cell growth and survival.

- Cytokine Regulation : It modulates inflammatory responses by affecting cytokine production in immune cells.

4. Case Studies

Recent studies have highlighted the potential applications of this compound:

- A study on antidiabetic activity revealed that specific modifications in the benzothiazole structure enhanced its efficacy against diabetes-related complications .

- Another investigation focused on its anticancer properties found that the compound significantly inhibited tumor growth in vivo while also reducing metastasis through anti-inflammatory actions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide, and how do reaction conditions influence yield?

- The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole precursor (e.g., 6-amino-1,3-benzothiazole) with 4-fluorobenzenesulfonyl chloride. Key steps include nucleophilic substitution and sulfonamide bond formation.

- Methodology : Use ethanol or dichloromethane as solvents under reflux (60–80°C) with bases like triethylamine to deprotonate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (6–12 hours) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and functional groups (e.g., sulfonyl and acetamide peaks at δ 7.5–8.5 ppm for aromatic protons and δ 170–175 ppm for carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for sulfonamide derivatives .

- X-ray Crystallography : For structural validation, use SHELXL for refinement. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) can be analyzed to assess packing efficiency .

Q. What are the key structural features influencing its biological activity?

- The benzothiazole core and 4-fluorobenzenesulfonyl group are critical for target binding. The sulfonamide moiety enhances solubility and hydrogen-bonding capacity, while the fluorine atom modulates electronic properties and metabolic stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Use SHELX programs (e.g., SHELXL) to refine crystal structures. Analyze torsion angles (e.g., nitro or sulfonyl group orientation) and intermolecular interactions (e.g., C–H⋯O bonds) to validate stereochemistry . For example, deviations in planarity (<5°) suggest minimal strain .

Q. What strategies address contradictions in reported reaction conditions for analogous compounds?

- Case Study : Conflicting solvent choices (DMF vs. ethanol) for sulfonylation. Perform design-of-experiments (DoE) to test solvent polarity, temperature, and catalyst effects. For instance, ethanol may reduce side reactions compared to DMF but lower solubility .

- Statistical Analysis : Use response surface methodology (RSM) to optimize parameters (e.g., 65°C in ethanol yields 85% purity vs. 72% in DMF) .

Q. How do solvent and catalyst selection impact mechanistic pathways?

- Polar aprotic solvents (e.g., DMSO) stabilize transition states in sulfonamide formation, while protic solvents (e.g., ethanol) favor proton transfer. Catalysts like KCO improve nucleophilicity but may induce hydrolysis if moisture-sensitive .

Q. Can computational modeling predict structure-activity relationships (SAR) for this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes .

- ADMET Prediction : Tools like SwissADME assess logP (≈2.8) and bioavailability, highlighting potential for CNS penetration .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis : The sulfonamide bond is susceptible to acidic hydrolysis (pH < 4). Monitor via HPLC at 254 nm.

- Oxidative Stress : Fluorine substitution reduces oxidative metabolism. Use LC-MS/MS to detect metabolites (e.g., hydroxylated benzothiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.